molecular formula C22H23N3 B11678290 N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B11678290
M. Wt: 329.4 g/mol
InChI Key: JRRTXRPXBWINQL-HAVVHWLPSA-N
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Description

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylidene group attached to a piperazine ring, which is further substituted with a naphthylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation reaction between benzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene or naphthylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine can be compared with other similar compounds, such as:

    N-Benzylidene-4-methylpiperazine: Similar structure but lacks the naphthylmethyl group.

    N-Benzylidene-4-phenylpiperazine: Similar structure but has a phenyl group instead of a naphthylmethyl group.

Uniqueness: The presence of the naphthylmethyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H23N3

Molecular Weight

329.4 g/mol

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenylmethanimine

InChI

InChI=1S/C22H23N3/c1-2-7-19(8-3-1)17-23-25-15-13-24(14-16-25)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12,17H,13-16,18H2/b23-17+

InChI Key

JRRTXRPXBWINQL-HAVVHWLPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4

Origin of Product

United States

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